molecular formula C15H13NO4S B5686847 3-(3-Benzenesulfonylamino-phenyl)-acrylic acid

3-(3-Benzenesulfonylamino-phenyl)-acrylic acid

Cat. No.: B5686847
M. Wt: 303.3 g/mol
InChI Key: QLLSDHIIBJLNIV-MDZDMXLPSA-N
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Description

3-(3-Benzenesulfonylamino-phenyl)-acrylic acid (CAS: Not publicly listed

Properties

IUPAC Name

(E)-3-[3-(benzenesulfonamido)phenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4S/c17-15(18)10-9-12-5-4-6-13(11-12)16-21(19,20)14-7-2-1-3-8-14/h1-11,16H,(H,17,18)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLLSDHIIBJLNIV-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Benzenesulfonylamino-phenyl)-acrylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(3-Benzenesulfonylamino-phenyl)-acrylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction can lead to the formation of amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

3-(3-Benzenesulfonylamino-phenyl)-acrylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Benzenesulfonylamino-phenyl)-acrylic acid involves its interaction with specific molecular targets. The benzenesulfonylamino group can interact with enzymes or receptors, potentially inhibiting their activity. The acrylic acid moiety can also participate in various biochemical pathways, affecting cellular functions.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their biological activities:

Compound Name Core Structure Substituent(s) Biological Activity Key Findings References
3-(3-Benzenesulfonylamino-phenyl)-acrylic acid Acrylic acid + phenyl 3-Benzenesulfonylamino Hypothesized: Enzyme inhibition (Inferred) Potential binding via sulfonamide-enzyme interactions. -
3-(Sulfamoylphenylcarbamoyl)acrylic acid Acrylic acid + phenyl 3-Sulfamoylphenylcarbamoyl Antimicrobial MIC values comparable or superior to fluconazole against fungi .
2-(Benzoylamino)-3-(pyrazol-4-yl)acrylic acid Acrylic acid + pyrazole 2-Benzoylamino, 5-chloro-3-methyl-phenyl Synthetic focus Synthesized via condensation; substituents influence electronic properties.
3-Phenoxyboronic acid derivatives Acrylic acid + phenoxyboron Varied C3 substituents (e.g., boronic acid) Carbapenemase inhibition Inhibited SBLs/MBLs; enhanced carbapenem efficacy in cellular assays .
(E)-3-(3,4-Dimethoxyphenyl)acrylic acid Acrylic acid + phenyl 3,4-Dimethoxy Not specified Structural similarity highlights substituent position effects.
Key Observations:
  • Sulfonamide/Sulfamoyl Groups: Compounds with sulfonamide (e.g., benzenesulfonylamino) or sulfamoyl groups exhibit enhanced antimicrobial or enzyme-inhibitory activity due to strong hydrogen bonding and interactions with serine residues in enzymes .
  • Substituent Position : Meta-substituted phenyl derivatives (e.g., 3-sulfamoyl in ) show optimal activity compared to para-substituted analogs, likely due to steric and electronic compatibility with target binding pockets.
  • Acrylic Acid Core : The carboxylic acid group facilitates solubility and ionic interactions, while the α,β-unsaturated carbonyl system may participate in Michael addition reactions with enzyme nucleophiles .
Antimicrobial Activity:
  • Sulfamoylphenylcarbamoyl Derivatives (): Proton salts of 3-(sulfamoylphenylcarbamoyl)acrylic acid demonstrated broad-spectrum activity against Gram-positive (e.g., S. aureus, L. monocytogenes) and Gram-negative bacteria (e.g., E. coli). Compounds 9, 14, 15, 17 outperformed fluconazole against C. albicans .
  • Hypothetical Activity of Target Compound: The benzenesulfonylamino group may confer similar or superior antimicrobial effects by enhancing membrane permeability or disrupting microbial enzyme function.
Enzyme Inhibition:
  • Phenoxyboronic Acid Derivatives (): These compounds inhibited carbapenemases (e.g., KPC-2, OXA-48) via covalent interactions with catalytic serine residues. Enantiomeric forms (e.g., (R)-4a and (S)-4a) showed differential binding to enzyme subtypes .
  • Target Compound Potential: The sulfonamide group in this compound could similarly inhibit serine hydrolases or β-lactamases, warranting further enzymatic assays.

Biological Activity

3-(3-Benzenesulfonylamino-phenyl)-acrylic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a benzenesulfonamide moiety linked to an acrylic acid structure, which is significant for its interaction with various biological targets. The sulfonamide group is known for its ability to form hydrogen bonds and interact with proteins, influencing enzyme activity and receptor binding.

The biological activity of this compound primarily stems from its ability to inhibit specific enzymes and modulate signaling pathways. Notable mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor of histone deacetylases (HDACs), which play a crucial role in gene expression regulation. Inhibition of HDACs can lead to reactivation of tumor suppressor genes and inhibition of cancer cell proliferation .
  • Protein Kinase Modulation : Similar sulfonamide compounds have been shown to modulate the activity of protein kinases, including Raf kinases, which are involved in cancer progression. This suggests that this compound may possess anticancer properties by targeting these pathways .

Biological Activity Overview

Research studies have explored the biological activities associated with this compound, focusing on its potential as an antimicrobial and anticancer agent.

Anticancer Activity

  • Case Study : A study demonstrated that sulfonamide derivatives exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
  • Table 1: Anticancer Activity Data
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Apoptosis induction
A549 (Lung Cancer)20Cell cycle arrest
HeLa (Cervical Cancer)12HDAC inhibition

Antimicrobial Activity

  • Research Findings : Preliminary studies indicate that derivatives of benzenesulfonamide compounds exhibit antimicrobial properties against various pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Table 2: Antimicrobial Activity Data
PathogenMIC (µg/mL)Activity Type
Staphylococcus aureus8Bactericidal
Escherichia coli16Bacteriostatic
Candida albicans32Fungicidal

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively characterized; however, related compounds show promising absorption and distribution characteristics. Studies suggest that modifications to the sulfonamide structure can enhance bioavailability and therapeutic efficacy .

Q & A

Q. What are the established synthetic routes for 3-(3-Benzenesulfonylamino-phenyl)-acrylic acid, and what reaction conditions optimize yield?

  • Methodological Answer : The synthesis typically involves coupling a substituted benzaldehyde derivative with malonic acid under basic conditions. For example, 3-(3,5-Dichlorophenyl)acrylic acid is synthesized via condensation of 3,5-dichlorobenzaldehyde and malonic acid in ethanol with NaOH, followed by decarboxylation . Multi-step approaches may include introducing the benzenesulfonylamino group via sulfonylation of an aniline intermediate before or after acrylic acid formation. Optimization focuses on solvent choice (e.g., ethanol, methanol), temperature control (60–80°C), and stoichiometric ratios of reagents to minimize byproducts .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • X-ray crystallography : Resolves bond lengths, angles, and supramolecular interactions (e.g., hydrogen bonding between sulfonamide and carboxylic acid groups) .
  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm proton environments and carbon frameworks, with characteristic peaks for the acrylic acid moiety (δ ~6.3–7.8 ppm for vinyl protons) and benzenesulfonyl group (δ ~7.5–8.2 ppm for aromatic protons) .
  • FT-IR : Identifies functional groups (e.g., S=O stretching at ~1150–1300 cm1^{-1}, C=O at ~1700 cm1^{-1}) .

Q. What are the key solubility and stability considerations for handling this compound in aqueous and organic solvents?

  • Methodological Answer :
  • Solubility : Limited in water due to hydrophobic aromatic and sulfonamide groups; soluble in polar aprotic solvents (DMSO, DMF) and alcohols. Adjust pH to deprotonate the carboxylic acid for aqueous solubility .
  • Stability : Protect from light to prevent photodegradation. Store at –20°C under inert atmosphere to avoid hydrolysis of the sulfonamide bond. Stability in DMSO stock solutions should be validated via HPLC over 72 hours .

Q. Which in vitro assays are commonly used to evaluate the antimicrobial potential of benzenesulfonylamino-substituted acrylic acids?

  • Methodological Answer :
  • Minimum Inhibitory Concentration (MIC) assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using broth microdilution. Reference antibiotics (e.g., vancomycin) serve as controls .
  • Time-kill kinetics : Assess bactericidal vs. bacteriostatic effects by monitoring CFU/mL over 24 hours.
  • Table 1 : Representative MIC values for analogous compounds:
StrainMIC (µg/mL)Reference Compound
E. coli32–64Levofloxacin (2)
S. aureus16–32Vancomycin (1)
C. albicans64–128Fluconazole (4)

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound, and what catalysts are effective?

  • Methodological Answer : Chiral derivatives are synthesized via asymmetric Morita-Baylis-Hillman (MBH) reactions. Bifunctional ammonium-carbamate catalysts (e.g., Cinchona alkaloid derivatives) induce enantioselectivity (>90% ee) by stabilizing transition states through hydrogen bonding and π-π interactions . Reaction optimization includes solvent screening (e.g., THF, toluene) and temperature gradients (0–25°C) to enhance stereochemical control.

Q. What strategies resolve contradictions in bioactivity data across different microbial strains or cell lines?

  • Methodological Answer :
  • Strain-specific SAR analysis : Compare structural features (e.g., substituent electronegativity) with activity profiles. For example, electron-withdrawing groups on the phenyl ring enhance activity against P. aeruginosa but reduce potency against B. subtilis .
  • Mechanistic studies : Use gene knockout strains or enzyme inhibition assays (e.g., β-lactamase inhibition) to identify target-specific effects .

Q. How does the benzenesulfonylamino substituent influence the compound's binding affinity in enzyme inhibition studies?

  • Methodological Answer : The sulfonamide group acts as a hydrogen bond donor/acceptor, enhancing interactions with catalytic residues (e.g., serine in β-lactamases). Crystallographic data for analogous inhibitors show the sulfonamide NH forms a 2.8 Å hydrogen bond with Asp144 in KPC-2 carbapenemase . Competitive inhibition assays (IC50_{50}) quantify affinity improvements from sulfonylation versus non-sulfonylated analogs.

Q. What computational approaches predict the impact of structural modifications on pharmacological activity?

  • Methodological Answer :
  • Quantum mechanical calculations : Assess charge distribution (e.g., Mulliken charges) to predict reactivity at specific positions .
  • Molecular docking (AutoDock Vina) : Simulate binding modes with target proteins (e.g., penicillin-binding proteins). Modifications increasing hydrophobic contact scores correlate with improved MIC values .
  • QSAR models : Use descriptors like logP, polar surface area, and Hammett constants to optimize bioavailability .

Q. How can photoaffinity labeling techniques using diazirine-modified analogs map target protein interactions?

  • Methodological Answer : Diazirine groups incorporated into the benzenesulfonylamino moiety generate carbene intermediates upon UV irradiation, enabling covalent crosslinking with proximal proteins. Post-photolysis, affinity purification-mass spectrometry identifies binding partners. For example, 3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)acrylic acid analogs have been used to map kinase interactions .

Q. What orthogonal analytical methods validate purity and detect trace byproducts in synthesized batches?

  • Methodological Answer :
  • HPLC-DAD/ELSD : Reverse-phase C18 columns (ACN/water + 0.1% TFA) resolve impurities <0.1% .
  • LC-MS : Confirm molecular ions ([M-H]^- at m/z ~330) and detect sulfonic acid byproducts.
  • Elemental analysis : Validate C, H, N, S content within ±0.4% of theoretical values .

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